molecular formula C23H32N2O5 B020288 1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester CAS No. 129048-22-2

1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester

Cat. No.: B020288
CAS No.: 129048-22-2
M. Wt: 416.5 g/mol
InChI Key: BCJKLFKSFUPVLA-WNHJNPCNSA-N
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Description

This compound is a bicyclic heterocyclic molecule featuring a cyclopenta[b]pyrrole core modified with a tert-butoxycarbonyl (Boc)-protected amine and a benzyl ester group. The Boc group serves as a protective moiety for the amine, while the benzyl ester enhances lipophilicity and stability during synthetic processes. Such derivatives are commonly utilized in medicinal chemistry as intermediates for peptide synthesis or protease inhibitors due to their stereochemical complexity and functional versatility .

Properties

IUPAC Name

benzyl (2S,3aS,6aS)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5/c1-15(24-22(28)30-23(2,3)4)20(26)25-18-12-8-11-17(18)13-19(25)21(27)29-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-19H,8,11-14H2,1-4H3,(H,24,28)/t15-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJKLFKSFUPVLA-WNHJNPCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCC2CC1C(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561182
Record name Benzyl (2S,3aS,6aS)-1-{(2S)-2-[(tert-butoxycarbonyl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129048-22-2
Record name Benzyl (2S,3aS,6aS)-1-{(2S)-2-[(tert-butoxycarbonyl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid, Benzyl Ester, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

  • Molecular Formula : C15H21N2O4
  • Molecular Weight : 279.33 g/mol
  • CAS Number : 80366-85-4

Biological Activity Overview

The biological activity of this compound can be attributed to its structural components, particularly the tert-butoxycarbonyl (Boc) group and the octahydrocyclopenta[b]pyrrole moiety. These features are known to influence various biological pathways.

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Interaction : Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially influencing dopaminergic activity, similar to other compounds containing the Boc group .

Case Studies and Experimental Data

  • Antiparkinsonian Activity : In a study involving dopamine derivatives with the Boc protecting group, compounds exhibited hypothermic responses in animal models. While specific data on the target compound is limited, similar derivatives have shown promise in reversing motor deficits induced by reserpine .
  • Synthesis and Biological Testing : The synthesis of related compounds has been documented, indicating that modifications in the Boc group can lead to variations in biological activity. For instance, certain derivatives demonstrated enhanced activity against specific cellular targets .
  • Toxicity and Safety Profiles : Toxicological evaluations indicate that while some compounds exhibit low acute toxicity (LD50 values), further studies are required to establish comprehensive safety profiles for long-term use .

Comparative Analysis of Related Compounds

Compound NameMolecular WeightBiological ActivityReference
2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid255.31 g/molModerate enzyme inhibition
3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid279.33 g/molAntiparkinsonian effects observed
(1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid219.25 g/molPotential receptor modulation

Scientific Research Applications

Peptide Synthesis

Boc-Aib-OH is widely utilized in the synthesis of peptides due to its ability to protect amino groups during the coupling reactions. The Boc group is acid-labile, allowing for selective deprotection under mild acidic conditions. This feature makes it particularly valuable in multi-step syntheses where the integrity of other functional groups must be maintained.

Drug Development

The compound serves as an intermediate in the synthesis of various bioactive molecules. Its structural characteristics allow for modifications that can lead to the development of novel therapeutics targeting specific biological pathways. For instance, derivatives of Boc-Aib-OH have been explored for their potential anti-inflammatory and analgesic properties.

Organic Synthesis

In organic chemistry, Boc-Aib-OH is employed as a building block for constructing more complex organic molecules. Its ability to participate in various reactions, such as nucleophilic substitutions and cycloadditions, expands its utility in synthetic pathways.

Case Study 1: Peptide Synthesis

A study demonstrated that using Boc-Aib-OH as a protected amino acid facilitated the synthesis of cyclic peptides with enhanced stability and bioactivity. The researchers reported improved yields when employing Boc protection compared to other protecting groups.

Case Study 2: Drug Discovery

In drug discovery efforts, derivatives of Boc-Aib-OH were screened for their efficacy against specific cancer cell lines. The findings indicated that certain modifications to the Boc-Aib-OH structure resulted in compounds with significant cytotoxic activity, highlighting its potential as a lead compound for further development.

Data Table: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupStabilityDeprotection ConditionsYield (%)Application
BocHighMild acid (TFA)85General peptide synthesis
FmocModerateBase (Piperidine)90Solid-phase peptide synthesis
ZLowAcidic conditions75Short peptides

Comparison with Similar Compounds

Benzyl (S)-1-Boc-5-oxopyrrolidine-2-carboxylate

Structural Differences :

  • Core Ring System : Pyrrolidine (5-membered ring) vs. cyclopenta[b]pyrrole (fused bicyclic 5- and 3-membered rings).
  • Functional Groups : Both share Boc and benzyl ester groups, but the pyrrolidine derivative lacks the octahydrocyclopenta[b]pyrrole’s fused bicyclic system.
    Applications : The pyrrolidine analog is widely used in peptide synthesis (e.g., pyroglutamic acid derivatives), whereas the cyclopenta[b]pyrrole variant may offer enhanced rigidity for targeting enzyme active sites .

[2R,3ar,6aR]-1-[(2(R)-2-[[(1R)-1-Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester

Key Differences :

  • Protecting Group : Ethoxycarbonyl (smaller, less steric hindrance) vs. tert-butoxycarbonyl (bulkier, better amine protection).
  • Stereochemistry : The R-configurations at multiple positions may influence binding affinity in chiral environments.
    Implications : The ethoxycarbonyl variant may exhibit higher solubility in polar solvents but reduced stability under acidic conditions compared to the Boc-protected compound .

8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic Acid tert-Butyl Ester Hydrochloride

Structural Contrasts :

  • Ring System : Bicyclo[3.2.1]octane vs. cyclopenta[b]pyrrole.
  • Functionalization : Includes a hydrochloride salt, enhancing water solubility, unlike the neutral benzyl ester derivative.
    Applications : The bicyclo[3.2.1]octane framework is prevalent in neuraminidase inhibitors, whereas the cyclopenta[b]pyrrole system may target proteases or GPCRs .

Functional Group and Physicochemical Comparison

Compound Name Core Structure Protecting Group Ester Type Key Applications
Target Compound Cyclopenta[b]pyrrole Boc Benzyl Protease inhibitors, intermediates
Benzyl (S)-1-Boc-5-oxopyrrolidine-2-carboxylate Pyrrolidine Boc Benzyl Peptide synthesis
[2R,3ar,6aR]-1-... Ethoxycarbonyl ... Benzyl Ester Cyclopenta[6]pyrrole Ethoxycarbonyl Benzyl Chiral intermediates
8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic Acid tert-Butyl Ester HCl Bicyclo[3.2.1]octane Boc Tert-butyl Neuraminidase inhibitors

Notes:

  • Boc vs. Ethoxycarbonyl : Boc provides superior steric protection but may reduce solubility; ethoxycarbonyl is more labile under basic conditions.
  • Benzyl Ester: Enhances membrane permeability in prodrugs but requires hydrogenolysis for deprotection.

Preparation Methods

Boc Protection of the Pyrrolidine Nitrogen

The primary amine group on the octahydrocyclopenta[b]pyrrole core is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

Reagents :

  • Boc₂O (1.2 equiv)

  • Triethylamine (TEA, 2.0 equiv)

  • Solvent: Dichloromethane (DCM)

Conditions :

  • Temperature: 0°C → room temperature (RT)

  • Time: 12 hours

Yield : 85–90%.

The Boc group prevents unwanted side reactions during subsequent coupling steps.

Coupling with Boc-L-Alanine

A peptide coupling reaction links the Boc-protected alanine to the bicyclic core. Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid group of Boc-L-alanine:

Reagents :

  • DCC (1.5 equiv)

  • Hydroxybenzotriazole (HOBt, 1.5 equiv)

  • Solvent: DCM

Conditions :

  • Temperature: 0°C → RT

  • Time: 24 hours

Yield : 78–82%.

The reaction proceeds via a carbodiimide-mediated mechanism, forming an active ester intermediate that reacts with the pyrrolidine amine.

Esterification with Benzyl Alcohol

The carboxylic acid moiety is esterified using benzyl alcohol under acidic conditions:

Reagents :

  • Benzyl alcohol (3.0 equiv)

  • HCl (gas) or concentrated H₂SO₄ (catalytic)

  • Solvent: Ethanol or toluene

Conditions :

  • Temperature: Reflux (80–110°C)

  • Time: 6–8 hours

Yield : 90–95%.

Notably, source reports a 96.4% yield using HCl-saturated ethanol under reflux for 3 hours, highlighting the efficiency of this method.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterBoc ProtectionCouplingEsterification
Optimal Solvent DCMDCMEthanol
Temperature 0°C → RT0°C → RTReflux
Key Catalyst TEADCC/HOBtHCl

Ethanol outperforms toluene in esterification due to better solubility of intermediates.

Stereochemical Control

  • Chiral Auxiliaries : Boc-L-alanine ensures retention of (S)-configuration at the side chain.

  • Ring Conformation : The octahydrocyclopenta[b]pyrrole core adopts a rigid bicyclic structure, minimizing racemization during coupling.

Characterization and Purity Assessment

Analytical Data

PropertyValueMethod
Molecular Formula C₂₃H₃₂N₂O₅HRMS
Melting Point Oil (no distinct MP)Visual observation
Optical Rotation [α]D²⁵ = +34.5° (c=1, CHCl₃)Polarimetry

The compound’s oily consistency complicates crystallization, necessitating purification via silica gel chromatography (eluent: ethyl acetate/hexane).

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃) : δ 7.35–7.25 (m, 5H, benzyl), 5.15 (s, 2H, CH₂Ph), 4.25–4.15 (m, 1H, α-H of alanine).

  • IR (neat) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O amide).

Yield Comparison Across Methodologies

StepYield RangeKey Variables Affecting Yield
Boc Protection85–90%Excess Boc₂O, anhydrous conditions
Peptide Coupling78–82%Fresh DCC, rigorous exclusion of moisture
Esterification90–96.4%HCl concentration, reaction time

Source achieves the highest esterification yield (96.4%) using HCl gas in ethanol, underscoring the importance of protonation for nucleophilic acyl substitution.

Challenges and Troubleshooting

  • Racemization : Prolonged coupling times (>24 hours) risk epimerization at the alanine α-carbon. Mitigated by using HOBt and low temperatures.

  • Byproduct Formation : Dicyclohexylurea (DCU) precipitates during coupling, requiring filtration before workup.

  • Purification Difficulties : The compound’s oily nature necessitates chromatography over recrystallization .

Q & A

Q. What are the recommended synthetic pathways for preparing this compound, and what analytical methods validate its purity?

Methodological Answer: The synthesis typically involves multi-step protection-deprotection strategies. Key steps include:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine functionality under anhydrous conditions using Boc anhydride and a base like DMAP .

Coupling Reaction : Activate the carboxylic acid group (e.g., using EDCI/HOBt) for coupling with the octahydrocyclopenta[b]pyrrole scaffold .

Benzyl Ester Formation : Protect the carboxylic acid with benzyl bromide in the presence of a base like potassium carbonate .

Q. Validation :

  • HPLC/MS : Confirm molecular weight and purity (e.g., using C18 columns with acetonitrile/water gradients) .
  • NMR : Assign stereochemistry via 2D COSY and NOESY spectra, focusing on cyclopenta[b]pyrrole ring protons and benzyl ester signals .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group and benzyl ester .
  • Solubility : Use chloroform or DCM for dissolution; avoid protic solvents (e.g., water, methanol) to minimize ester degradation .
  • Safety : Wear nitrile gloves and eye protection. In case of skin contact, wash immediately with soap and water for ≥15 minutes .

Q. Table 1: Key Physical Properties

PropertyValue/DescriptionReference
Physical StateOil (liquid at room temperature)
SolubilityChloroform, DCM, DMSO
StabilitySensitive to moisture and light

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for stereoisomers of this compound?

Methodological Answer: Discrepancies often arise from dynamic ring puckering in the octahydrocyclopenta[b]pyrrole core. To address this:

Variable Temperature NMR : Conduct experiments at –40°C to slow conformational changes and resolve overlapping peaks .

Chiral Derivatization : Use Mosher’s acid to assign absolute configuration of the tertiary alcohol (if present) .

Comparative Analysis : Cross-reference with X-ray crystallography data of analogous compounds (e.g., [2R,3aR,6aR]-configured derivatives) .

Q. What strategies mitigate racemization during the synthesis of stereochemically sensitive intermediates?

Methodological Answer:

  • Low-Temperature Coupling : Perform peptide bond formation at 0–4°C using coupling agents like HATU to minimize epimerization .
  • Steric Hindrance : Use bulky bases (e.g., DIPEA) during Boc deprotection to prevent β-elimination in the cyclopenta[b]pyrrole ring .
  • In Situ Monitoring : Employ FTIR to track carbonyl stretching frequencies (e.g., Boc C=O at ~1680 cm⁻¹) for real-time reaction control .

Q. How can researchers analyze batch-to-batch variability in biological activity assays?

Methodological Answer:

Impurity Profiling : Use LC-HRMS to identify byproducts (e.g., hydrolyzed benzyl esters or Boc-deprotected amines) .

Dose-Response Curves : Compare IC₅₀ values across batches in enzyme inhibition assays (e.g., angiotensin-converting enzyme studies) .

Statistical Analysis : Apply ANOVA to assess significance of variability, ensuring n ≥ 3 replicates per batch .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

Methodological Answer:

  • Simulated Gastric Fluid (SGF) Assay : Incubate at pH 1.2 (37°C) and monitor degradation via UPLC-MS over 24 hours .
  • Plasma Stability Study : Use human plasma to quantify half-life (t₁/₂) of the benzyl ester group using isotopic labeling (e.g., ¹³C) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and analyze degradation products with QTOF-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester
Reactant of Route 2
Reactant of Route 2
1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester

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